(4-benzylpiperazin-1-yl)(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone

Description

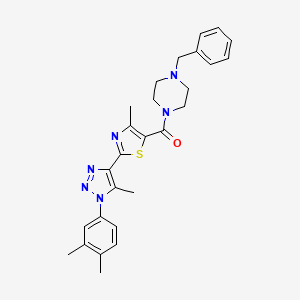

The compound “(4-benzylpiperazin-1-yl)(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone” is a synthetic small molecule featuring a benzylpiperazine moiety linked via a methanone bridge to a thiazole ring substituted with a 1,2,3-triazole group. Key structural elements include:

- 1,2,3-Triazole: Imparts metabolic stability and hydrogen-bonding capacity.

- Thiazole: Contributes to π-π stacking interactions and electronic effects.

- 3,4-Dimethylphenyl and methyl groups: Influence steric bulk and solubility.

Synthesis likely involves multi-step reactions, such as coupling brominated intermediates with heterocyclic thiols or amines, as seen in analogous piperazine-based compounds . Structural characterization would employ X-ray crystallography refined via SHELXL and visualized using WinGX/ORTEP .

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6OS/c1-18-10-11-23(16-19(18)2)33-21(4)24(29-30-33)26-28-20(3)25(35-26)27(34)32-14-12-31(13-15-32)17-22-8-6-5-7-9-22/h5-11,16H,12-15,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRTVBLPEJPBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-benzylpiperazin-1-yl)(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone is a complex organic molecule that integrates a piperazine ring with various functional groups. Its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties and therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms within its molecular framework.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics to This compound exhibit diverse biological activities. These include:

- Antidepressant Activity : Compounds in this class have shown potential antidepressant effects through modulation of neurotransmitter systems .

- Antineoplastic Activity : The interactions of similar compounds with DNA suggest potential antitumor effects, making them candidates for cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The piperazine moiety may facilitate binding to various receptors involved in neurotransmission and other cellular processes.

- Enzyme Inhibition : The presence of thiazole and triazole groups suggests potential inhibitory effects on enzymes relevant to inflammation and cancer pathways.

- DNA Interaction : Similar compounds have demonstrated strong interactions with DNA, leading to antineoplastic effects.

Case Studies

Several studies have explored the biological activity of piperazine derivatives:

-

Study on Antidepressant Effects :

- A hybrid molecule combining piperazine with other moieties exhibited significant antidepressant activity in animal models.

- Mechanism: Modulation of serotonin and norepinephrine levels in the brain.

-

Research on Anticancer Properties :

- A series of piperazine derivatives were tested for their cytotoxic effects on various cancer cell lines.

- Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity.

Comparative Analysis

To illustrate the diversity within piperazine derivatives and their biological activities, the following table summarizes key compounds along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1H]-isoquinolin-4-yl)methanone | Piperazine ring + isoquinoline | Potential antipsychotic effects |

| (4-Benzhydrylpiperidin-1-yl)-[6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]methanone | Piperidine ring + tetrahydroimidazo | Analgesic properties |

| (4-Benzyloxycarbonylpiperazin-1-yl)(3-fluorophenyldimethylmethanone) | Piperazine + fluorophenol | Enhanced selectivity for certain receptors |

Comparison with Similar Compounds

Key Observations :

- Piperazine Modifications : Replacing benzyl with tosyl (sulfonyl) or benzhydryl groups alters solubility and target selectivity. The benzhydryl analog shows enhanced pesticidal activity due to increased hydrophobicity .

- Heterocycle Variations : Tetrazole analogs (e.g., 4-fluorophenyl derivative) exhibit antiproliferative activity but lower metabolic stability compared to triazole-containing compounds .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring improve antifungal activity, while methyl groups (as in the target compound) balance lipophilicity and bioavailability .

Methodological Consistency

Structural analysis of these compounds predominantly relies on SHELX-based refinement (SHELXL) for crystallographic data , ensuring standardized bond-length and angle measurements. Computational tools like WinGX/ORTEP facilitate visualization of anisotropic displacement parameters, critical for comparing steric effects across analogs .

Bioactivity Trends

- Antiproliferative Activity : Piperazine-linked thiazoles and triazoles often target kinases or DNA topoisomerases. The target compound’s 3,4-dimethylphenyl group may enhance intercalation or hydrophobic pocket binding, akin to 4-fluorophenyl derivatives .

- Pesticidal Potential: Triazole-thiazole hybrids disrupt insect cuticle formation or acetylcholine esterase (AChE). The target compound’s methyl groups may reduce non-target toxicity compared to chlorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.